tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Amino Group: The next step involves the introduction of the amino group at the 6-position of the benzimidazole ring. This can be achieved through nitration followed by reduction or direct amination using suitable reagents.
Carbamate Formation: The final step involves the reaction of the amino-substituted benzimidazole with tert-butyl chloroformate to form the desired carbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Research has indicated that these compounds can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It can be utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit tubulin polymerization, disrupting cell division and leading to anticancer activity .
Comparison with Similar Compounds
- N-(6-aminohexyl)carbamic acid tert-butyl ester
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the substituents attached to the benzimidazole ring or the carbamate nitrogen.
- Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of these compounds. For instance, the amino group in tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate may enhance its binding affinity to certain biological targets compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(6-amino-1H-benzimidazol-2-yl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIZTCPCDFYAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.